molecular formula C11H22N2O2 B1371792 N,N-Diethyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-74-2

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1371792
CAS No.: 902836-74-2
M. Wt: 214.3 g/mol
InChI Key: DTZKOSBKJJOCRT-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-(piperidin-3-yloxy)acetamide” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetamide group (C2H5NO) attached to a piperidine ring via an ether linkage .

Scientific Research Applications

Synthesis and Biological Activity

  • N,N-Diethyl-2-(piperidin-3-yloxy)acetamide and its derivatives have been synthesized and assessed for various biological activities. For instance, derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and displayed antibacterial potentials against multiple strains, with certain compounds showing significant inhibitory effects on bacterial growth (Iqbal et al., 2017). Additionally, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were prepared, which exhibited antimicrobial activities against various pathogenic bacteria and Candida species, showing a notable impact on anticandidal activity (Mokhtari & Pourabdollah, 2013).

Antimicrobial Nano-Materials and Enzyme Inhibition

  • Certain acetamide derivatives with a piperidine nucleus were synthesized and evaluated for antimicrobial properties, where they displayed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Moreover, these compounds have been tested against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some showing promising inhibition activity (Khalid et al., 2014).

Chemical Optimization and Pharmaceutical Applications

  • The compound has undergone chemical optimizations to identify potent and selective candidates with potential therapeutic utility, such as in the treatment of sleep disorders. For example, a specific derivative demonstrated high receptor occupancy and marked wake-promoting effects, supporting its potential use in treating human sleep disorders (Nirogi et al., 2019).

Structural and DNA Binding Studies

  • The structural properties of certain acetamide derivatives have been analyzed, including their interaction with DNA and proteins. For instance, N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives exhibited strong binding with BSA (bovine serum albumin) and CT DNA, indicating potential for biological applications (Raj, 2020).

Mechanism of Action

The mechanism of action of “N,N-Diethyl-2-(piperidin-3-yloxy)acetamide” is not specified in the available resources. Acetamides are a broad class of compounds and their mechanisms of action can vary widely depending on their specific structures .

Properties

IUPAC Name

N,N-diethyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-6-5-7-12-8-10/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKOSBKJJOCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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